molecular formula C12H14F4O B8431576 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-methylbutanol

1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-methylbutanol

Cat. No. B8431576
M. Wt: 250.23 g/mol
InChI Key: FFZDKQHETNUQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-methylbutanol is a useful research compound. Its molecular formula is C12H14F4O and its molecular weight is 250.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-methylbutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-methylbutanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-methylbutanol

Molecular Formula

C12H14F4O

Molecular Weight

250.23 g/mol

IUPAC Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-methylbutan-1-ol

InChI

InChI=1S/C12H14F4O/c1-7(2)5-11(17)9-4-3-8(6-10(9)13)12(14,15)16/h3-4,6-7,11,17H,5H2,1-2H3

InChI Key

FFZDKQHETNUQAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=C(C=C(C=C1)C(F)(F)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To mixed solution of 2M isobutylmagnesium bromide in THF (6.25 mL) and ether (50 mL), was added dropwise a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (2.0 g, 10 mmol) in ether (18 mL) under N2 atmosphere. The mixture was stirred at room temperature for 45 minutes, to which was added saturated aqueous ammonium chloride solution and 1M hydrochloric acid under ice-cooling. The aqueous layer was extracted with ether. The organic layer was washed with saturated aqueous sodium bicarbonate solution, saturated brine successively. After drying over anhydrous sodium sulfate, the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1), to give the titled compound as a yellow oil (601 mg, yield 23%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
6.25 mL
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solvent
Reaction Step One
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Quantity
50 mL
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solvent
Reaction Step One
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2 g
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reactant
Reaction Step Two
Name
Quantity
18 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
23%

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